Dihydrocortisol

Catalog No.
S586647
CAS No.
1482-50-4
M.F
C₂₁H₃₂O₅
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrocortisol

CAS Number

1482-50-4

Product Name

Dihydrocortisol

IUPAC Name

(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C₂₁H₃₂O₅

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1

InChI Key

ACSFOIGNUQUIGE-AIPUTVCKSA-N

SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Synonyms

(5β,11β)-11,17,21-Trihydroxypregnane-3,20-dione; 11β,17,21-Trihydroxy-5β-pregnane-3,20-dione; 11β,17α,21-Trihydroxy-5β-pregnane-3,20-dione; Dihydrocortisol; NSC 15473;

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

Research on THF's Biological Activity

While cortisol is well-studied for its diverse biological functions, research on THF is ongoing and evolving. Scientists are investigating the potential roles of THF in various biological processes, including:

  • Mineralocorticoid activity: THF exhibits weak mineralocorticoid activity, which influences electrolyte and blood pressure balance. However, its specific role and physiological significance compared to other mineralocorticoids like aldosterone require further exploration. Source: European Journal of Endocrinology:
  • Neurosteroidogenesis: THF may play a role in the production of neurosteroids within the brain. These neurosteroids modulate various neural functions, and research is ongoing to understand THF's potential contribution to this process. Source: Frontiers in Neuroscience:
  • Metabolism and excretion: THF is a major metabolite of cortisol and is primarily excreted in the urine. Studying its metabolism and excretion pathways can provide insights into cortisol's overall metabolic fate and potential biomarkers for cortisol-related conditions. Source: The Journal of Clinical Endocrinology & Metabolism:

Dihydrocortisol, also known as 5beta-dihydrocortisol, is a 17alpha-hydroxy-C21-steroid derived from cortisol . Its chemical formula is C21H32O5, indicating that it has two additional hydrogen atoms compared to cortisol (C21H30O5) . The primary structural difference between dihydrocortisol and cortisol is the reduction of the 4-5 double bond in the A-ring of the steroid nucleus .

  • 5α-DHF: Studies suggest 5α-DHF may interact with enzymes involved in aqueous humor production, influencing its volume and pressure within the eye []. More research is needed to fully understand the mechanism.
  • 5β-Dihydrocortisol: The mechanism of action for 5β-dihydrocortisol remains unknown.
For dihydrocortisol are not directly provided in the search results, we can infer some potential reactions based on its structure and similarity to cortisol:

  • Oxidation: Dihydrocortisol can potentially undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
  • Reduction: The ketone group at C-3 position may be reduced to form a secondary alcohol.
  • Esterification: The hydroxyl groups in dihydrocortisol can participate in esterification reactions with various acids.
  • Epoxidation: Although dihydrocortisol lacks the 4-5 double bond, other unsaturated regions in the molecule could potentially undergo epoxidation reactions similar to those observed in cortisol derivatives .

Similar Compounds: Comparison and Uniqueness

Dihydrocortisol belongs to a family of steroid compounds that are structurally and functionally related. Some similar compounds include:

  • Cortisol (Hydrocortisone): The parent compound from which dihydrocortisol is derived. Cortisol has a 4-5 double bond in the A-ring, which is reduced in dihydrocortisol .
  • Cortisone: An inactive metabolite of cortisol, which lacks the 11β-hydroxyl group .
  • Tetrahydrocortisol: A further reduced metabolite of cortisol .
  • Prednisolone: A synthetic glucocorticoid with higher potency than cortisol .
  • Dexamethasone: Another synthetic glucocorticoid with even higher potency than prednisolone .

Dihydrocortisol's uniqueness lies in its intermediate structure between cortisol and its more reduced metabolites. The reduction of the 4-5 double bond likely affects its binding to glucocorticoid receptors and its metabolism, potentially resulting in different pharmacokinetic and pharmacodynamic properties compared to cortisol and other related compounds.

Physical Description

Solid

XLogP3

2.1

Other CAS

1482-50-4

Wikipedia

11beta,17alpha,21-Trihydroxy-5beta-pregnane-3,20-dione

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Modify: 2023-08-15

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